Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
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Overview
Description
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a chemical compound with the molecular formula C37H42O6 and a molecular weight of 582.73 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl groups, and the anomeric hydroxyl group is replaced with an isopropyl group. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using a suitable protecting group such as acetyl or benzyl groups.
Benzylation: The protected glucose is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted glucopyranosides with different functional groups.
Scientific Research Applications
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric hindrance and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The isopropyl group at the anomeric position can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can be compared with other similar compounds such as:
Tetra-O-benzyl-α-D-glucopyranosyl bromide: Used as a glycosyl donor in glycosylation reactions.
Tetra-O-pivaloyl-α-D-glucopyranosyl bromide: Another glycosyl donor with different protecting groups.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A similar compound with galactose instead of glucose.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXBSZVQKGFRE-KHKVHWIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450294 |
Source
|
Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114967-51-0 |
Source
|
Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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